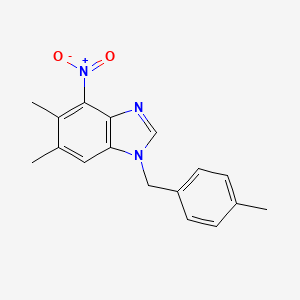
5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole
Overview
Description
5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is a chemical compound with the molecular formula C17H18N2 . It has a molecular weight of 250.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The SMILES string for this compound isCC1=CC(N(CC(C=C2)=CC=C2C)C=N3)=C3C=C1C . Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole are not fully detailed in the available resources. It is known to be a solid .Scientific Research Applications
Synthesis and Biological Activities
Preparation of Amino Acid Derivatives : The compound 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole has been utilized in the synthesis of optically active amino acid derivatives. These derivatives have been characterized through mass spectrometry and NMR spectroscopic studies, highlighting their potential in chemical research and development (Hasan, Shaheen, Yunus, & Munir, 2000).
Anticancer Activity : Another study focused on the synthesis of novel chalcone-benzimidazolium salts, incorporating 5,6-dimethyl-benzimidazole. These compounds demonstrated significant in vitro anticancer activity against various human tumor cell lines, indicating the compound's relevance in cancer research (Yang et al., 2019).
Methylation Studies : Research on the methylation of 5-nitro-benzimidazoles, including 5,6-dimethyl derivatives, has provided insights into chemical synthesis processes and structural determination, aiding in the development of new chemical entities (Hasan, Shaheen, & Yunus, 2000).
Antibacterial and Antituberculosis Activity : Benzimidazolone derivatives, including those related to 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole, have shown promising antibacterial, antituberculosis, and antifungal activities. This highlights the compound's potential in the development of new antimicrobial agents (Karale, Rindhe, & Rode, 2015).
Organic Magnetic Materials : Research into benzimidazole-based organic magnetic materials, including 5,6-dimethyl derivatives, has explored their potential in creating new magnetic materials, contributing to advancements in material science and engineering (Ferrer et al., 2001).
Antibacteriol and Antifungal Activities : Some benzimidazole derivatives, including 5,6-dimethyl variants, have been synthesized and tested for their antibacteriol and antifungal activities, demonstrating their potential in developing new antimicrobial compounds (Vlaović et al., 1992).
Fluorescent Emission Studies : The study of the fluorescent emission of benzimidazole derivatives, including those related to 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole, has implications in analytical chemistry and diagnostics (Verdasco et al., 1995).
Novel Benzyl-Substituted Compounds : Novel benzyl-substituted compounds, including 5,6-dimethyl derivatives, have shown high antibacterial activity and cytotoxicity, indicating their potential in medicinal chemistry and drug discovery (Patil et al., 2011).
Antimicrobial and Anthelmintic Potential : Benzimidazolopeptide derivatives, including those based on 5,6-dimethyl benzimidazoles, have exhibited antimicrobial and anthelmintic activities, supporting their potential in pharmaceutical development (Dahiya & Pathak, 2007).
Antiprotozoal and Antibacterial Activity : Some benzimidazole derivatives, including 5,6-dimethyl variants, have shown notable antiprotozoal and antibacterial activities, indicating their relevance in developing treatments for infectious diseases (Kazimierczuk et al., 2002).
Anticancer Agent Evaluation : Certain benzimidazole derivatives, including 5,6-dimethyl variants, have been evaluated as potential anticancer agents, showcasing their importance in oncology research (Romero-Castro et al., 2011).
Antibacterial Effect of Phenols and Metal Complexes : Research into benzimidazole derivatives has included studies on their antibacterial effects, enhancing our understanding of their potential applications in microbiology and pharmaceutical sciences (Tavman et al., 2010).
Safety and Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential biological activities and applications in medicinal chemistry. Benzimidazole derivatives are known to display antimicrobial, antiviral, anticancer, and antifungal activities , and 5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole could be investigated for similar properties. Further studies could also focus on its synthesis and chemical reactivity.
properties
IUPAC Name |
5,6-dimethyl-1-[(4-methylphenyl)methyl]-4-nitrobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-6-14(7-5-11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGAHIHBXKYXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-1-(4-methylbenzyl)-4-nitro-1H-1,3-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B3035643.png)
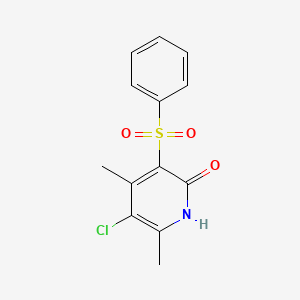
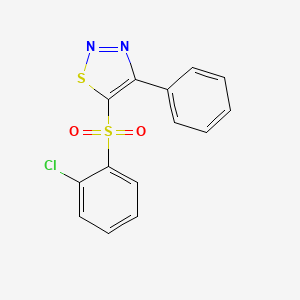
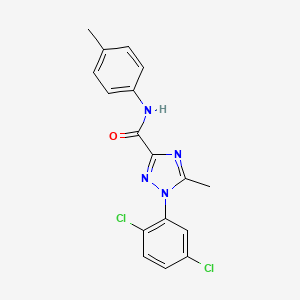
![3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035649.png)
![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035652.png)
amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B3035654.png)
![1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B3035656.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)but-2-en-1-one](/img/structure/B3035659.png)
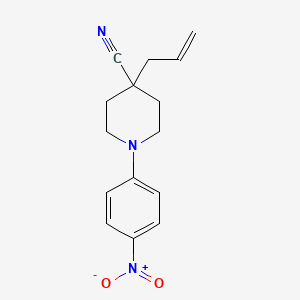
![5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B3035662.png)
![1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene](/img/structure/B3035666.png)